molecular formula C24H26N6O3 B11013562 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)acetamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)acetamide

Cat. No.: B11013562
M. Wt: 446.5 g/mol
InChI Key: IXRYWLTUHPOKOL-RMKNXTFCSA-N
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Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)acetamide is a complex organic compound that belongs to the class of benzotriazines Benzotriazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzotriazine Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This involves the reaction of the benzotriazine core with a piperazine derivative, often under reflux conditions.

    Acetylation: The final step involves the acetylation of the intermediate product to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazine Derivatives: These compounds share the benzotriazine core and may have similar biological activities.

    Piperazine Derivatives: Compounds with a piperazine moiety may exhibit similar pharmacological properties.

    Acetamide Derivatives: These compounds may have comparable chemical reactivity and biological effects.

Uniqueness

What sets 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]acetamide

InChI

InChI=1S/C24H26N6O3/c31-22(18-30-24(33)20-10-4-5-11-21(20)26-27-30)25-17-23(32)29-15-13-28(14-16-29)12-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,25,31)/b9-6+

InChI Key

IXRYWLTUHPOKOL-RMKNXTFCSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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